![molecular formula C21H25N3O2 B2595236 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea CAS No. 1172545-82-2](/img/structure/B2595236.png)
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea
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Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex chemical reaction and has been found to exhibit interesting biochemical and physiological effects. In
Scientific Research Applications
Molecular Pharmacology
The compound and its analogs have been extensively studied for their interactions with specific receptors. For example, the study of a novel, stereoselective antagonist, which potently blocks transient receptor potential vanilloid-1 (TRPV1) receptor-mediated changes, showcases the compound's utility in understanding receptor-ligand interactions and the modulation of receptor activity. This research provides insight into the compound's potential for studying ion channel pharmacology and its implications in pain perception and modulation (Bianchi et al., 2007).
Synthetic Methodology
Research into new synthetic methodologies for constructing heterocyclic skeletons, which are core structures in many bioactive molecules, highlights another application. The compound's chemical framework is valuable in the development of new synthetic routes, such as those leading to 3,4-dihydroisoquinolinones, demonstrating its role in advancing synthetic organic chemistry and facilitating the synthesis of complex molecular architectures (Mujde, Özcan, & Balcı, 2011).
Medicinal Chemistry
The exploration of urea and bis-urea derivatives, including structural analogs of the compound, showcases its application in medicinal chemistry, specifically in the development of novel therapeutics. Studies on urea derivatives highlight their potential in antiproliferative activities against cancer cell lines, providing a pathway for the development of new anticancer agents. This research underscores the compound's relevance in drug discovery and the design of molecules with specific biological activities (Perković et al., 2016).
Chemistry of Materials
The compound's utility extends into the chemistry of materials, where its structural features are leveraged for the self-assembly of molecular devices. The ability of related compounds to undergo photoisomerization has been harnessed in the design of molecular devices, demonstrating the compound's role in the development of novel materials with potential applications in molecular electronics and photonics (Lock et al., 2004).
properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-21(2,3)23-20(26)22-17-10-11-18-16(13-17)9-12-19(25)24(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLDZWSMAPKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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